molecular formula C8H7BrN2S B13219196 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole

4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole

Cat. No.: B13219196
M. Wt: 243.13 g/mol
InChI Key: TWKKFOGHMUMKLB-UHFFFAOYSA-N
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Description

4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a 2-bromothiophene-3-ylmethyl group. Imidazole is a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, which confers significant reactivity due to its electron-rich π-system and hydrogen-bonding capabilities. The bromothiophene substituent introduces steric bulk and electron-withdrawing effects, altering the compound’s electronic properties and reactivity compared to unsubstituted imidazole. This structural modification is often employed in medicinal chemistry to enhance bioavailability or target specificity .

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

5-[(2-bromothiophen-3-yl)methyl]-1H-imidazole

InChI

InChI=1S/C8H7BrN2S/c9-8-6(1-2-12-8)3-7-4-10-5-11-7/h1-2,4-5H,3H2,(H,10,11)

InChI Key

TWKKFOGHMUMKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC2=CN=CN2)Br

Origin of Product

United States

Preparation Methods

Synthesis of (2-Bromothiophen-3-yl)methyl Halide

The (2-bromothiophen-3-yl)methyl halide is commonly synthesized by bromination of thiophene derivatives, followed by side-chain functionalization. For example, bromination at the 2-position of thiophene-3-methanol or thiophene-3-methyl halide can be achieved using N-bromosuccinimide in an appropriate solvent. This provides the required electrophilic partner for subsequent alkylation.

Alkylation of Imidazole

The (2-bromothiophen-3-yl)methyl halide can be reacted with imidazole under basic conditions to afford the target compound. This nucleophilic substitution is typically performed in polar aprotic solvents (e.g., DMF, DMSO) using bases such as potassium carbonate.

Alternatively, a modular synthesis of substituted imidazoles can be employed, where the (2-bromothiophen-3-yl)methyl group is introduced during the imidazole ring-forming condensation. This method uses a one-pot oxidation–condensation protocol, starting from a suitable ketone or aldehyde, ammonium acetate, and a source of glyoxal.

Reaction Scheme Example

A representative synthesis might proceed as follows:

Alternative Modular Synthesis

Alternatively, the imidazole ring can be constructed in the presence of the (2-bromothiophen-3-yl)methyl group by condensation of a suitable ketone or aldehyde with glyoxal and ammonium acetate in methanol, as demonstrated for other trisubstituted imidazoles.

  • The modular one-pot approach is versatile and can be adapted for a wide range of substituents, allowing for rapid library synthesis in medicinal chemistry.
  • Bromination using N-bromosuccinimide is a mild and selective method for introducing bromine into thiophene rings, minimizing side reactions.
  • Alkylation reactions require careful control of temperature and stoichiometry to avoid polyalkylation or side reactions.
  • Purification is typically achieved by silica gel chromatography, and product identity is confirmed by NMR, HRMS, and melting point analysis.

Table 2. Computed Properties of 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole

Property Value Reference
Molecular Weight 243.13 g/mol
Exact Mass 241.95133 Da
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
XLogP3-AA (octanol/water) 2.7

The synthesis of this compound is best approached by either alkylation of imidazole with a preformed (2-bromothiophen-3-yl)methyl halide or by a modular condensation strategy that forms the imidazole ring in the presence of the desired substituent. Both approaches are supported by literature precedents for related compounds and offer respectable yields and operational simplicity. The choice of method depends on the availability of starting materials and the desired substitution pattern.

Scientific Research Applications

4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is a chemical compound with the molecular formula C8H7BrN2SC_8H_7BrN_2S . While specific applications of this exact compound are not detailed in the provided search results, the related research on imidazole derivatives points to potential applications, particularly in medicinal chemistry .

Scientific Research Applications

  • As a Building Block for IDO Inhibitors: Imidazole derivatives, such as 4-phenyl-imidazole (4-PI), have been studied for their potential to inhibit Indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer and chronic viral infections . The modification of the imidazole ring, as seen in this compound, could be relevant in designing IDO inhibitors .
  • Synthesis of Imidazole Derivatives: Imidazole derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .
  • One Health Approach: A case study indicated that a family suffering from illnesses that included neurological symptoms were co-infected with both several Bartonella species and Babesia divergens-like MO-1 . This reinforces the value of a One Health approach to infectious disease outbreak investigations .

Mechanism of Action

The mechanism of action of 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and imidazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several imidazole derivatives share structural similarities with 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole, differing primarily in substituent type and position. Key analogues include:

Compound Name Substituent Key Features
1H-imidazole None Parent compound; high ozone reactivity (kO3 = 1.2 × 10⁵ M⁻¹s⁻¹ at pH 7) .
2-(2-Bromophenyl)-1H-imidazole 2-Bromophenyl Bromine on phenyl ring; electron-withdrawing effects may reduce reactivity.
4-Methyl-2-phenyl-1H-imidazole Methyl and phenyl groups Steric hindrance from phenyl; methyl alters hydrophobicity.
2-(3-Chlorophenyl)-1H-imidazole 3-Chlorophenyl Chlorine introduces polarity; meta-substitution affects binding affinity.
Pyrazole Adjacent nitrogen atoms Lower ozone reactivity (kO3 = 56 M⁻¹s⁻¹ at pH 7) compared to imidazole .

The bromothiophene group in this compound introduces a sulfur-containing heterocycle, which may enhance π-stacking interactions in biological systems.

Reactivity with Ozone

Imidazole derivatives exhibit distinct reaction pathways with ozone, depending on substituent effects:

  • Unsubstituted imidazole : Reacts rapidly with ozone (kapp = 1.2 × 10⁵ M⁻¹s⁻¹ at pH 7) via Criegee-type mechanisms, forming formamide (14% yield) and formate (54% yield) as major products .
  • This compound: The bromothiophene group likely reduces ozone reactivity compared to unsubstituted imidazole due to electron-withdrawing effects. However, the thiophene ring may undergo secondary ozonolysis, producing sulfur-containing byproducts (e.g., sulfoxides).
  • Pyrazole : Reacts slower (kapp = 56 M⁻¹s⁻¹) and requires higher ozone stoichiometry for degradation, forming glyoxal and formate .

Transformation Products and Environmental Impact

  • Imidazole: Major ozonolysis products (formamide, formate) are biodegradable but may transiently increase aquatic toxicity via protein adduct formation .
  • Pyrazole : Forms persistent hydroxypyrazole intermediates, which remain reactive toward ozone and hydroxyl radicals .
  • This compound : Bromine substitution could lead to brominated byproducts, raising concerns about bioaccumulation. Thiophene cleavage might yield sulfonic acids or brominated aldehydes, requiring further toxicological assessment .

Biological Activity

4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and comparative studies with other imidazole derivatives.

Chemical Structure and Properties

This compound features a bromothiophene moiety attached to an imidazole ring. The presence of the bromine atom and the thiophene ring may enhance its biological activity through various mechanisms, including modulation of enzyme activity and interaction with biological targets.

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that imidazoles exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain imidazole derivatives showed promising antibacterial effects in vitro, suggesting potential applications in treating infections caused by resistant strains .

CompoundTarget BacteriaActivity
This compoundS. aureusModerate
This compoundE. coliModerate

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. Compounds with imidazole cores often interact with key proteins involved in cancer cell proliferation and survival. For example, some studies have indicated that imidazole derivatives can inhibit the BCL-2 protein family, which is crucial for regulating apoptosis in cancer cells . The specific interactions of this compound with cancer-related proteins remain to be fully elucidated but are expected to follow similar pathways.

The biological activity of imidazoles is often linked to their ability to interact with metal ions and enzymes due to the nitrogen atoms in the imidazole ring. This interaction can lead to the inhibition of various biological pathways:

  • Enzyme Inhibition : Imidazoles may act as enzyme inhibitors by binding to active sites or allosteric sites.
  • Metal Complexation : The ability of imidazoles to form complexes with metal ions can enhance their pharmacological properties.
  • Receptor Modulation : Some imidazoles have been shown to modulate receptor activity, influencing cellular responses.

Case Studies

A notable study evaluated a series of imidazole derivatives for their antimicrobial and anticancer activities. Among these, compounds structurally related to this compound showed varying degrees of effectiveness against different bacterial strains and cancer cell lines .

Another investigation focused on the synthesis and evaluation of metal complexes derived from imidazoles, revealing enhanced biological activities compared to their non-metalated counterparts . This suggests that further exploration into metal complexes of this compound could yield promising therapeutic agents.

Chemical Reactions Analysis

Reactivity of the Imidazole Ring

The imidazole ring exhibits amphoteric behavior, acting as both a weak base (pKa ~7) and acid (pKa ~14.5) . Key reactions include:

  • Nucleophilic substitution :

    • The NH group undergoes alkylation or acylation. For example, reaction with methyl iodide in DMF yields 1-methyl-4-[(2-bromothiophen-3-yl)methyl]-1H-imidazole .

  • Coordination chemistry :

    • Imidazole’s sp² nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or antimicrobial applications .

Reactivity of the Brominated Thiophene Substituent

The 2-bromothiophene moiety enables cross-coupling reactions:

  • Suzuki-Miyaura coupling :

    • Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis replaces Br with aryl groups .

  • Buchwald-Hartwig amination :

    • Coupling with amines (e.g., morpholine) forms C–N bonds, expanding structural diversity .

Reaction Conditions Product Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h4-[(2-Arylthiophen-3-yl)methyl]-1H-imidazole
Buchwald-HartwigPd₂(dba)₃, Xantphos, DMF, 100°C, 24 h4-[(2-Aminothiophen-3-yl)methyl]-1H-imidazole

Functionalization via Methylene Linker

The methylene bridge (-CH₂-) between imidazole and thiophene allows:

  • Oxidation :

    • Using KMnO₄ in acidic conditions converts -CH₂- to -COOH, yielding 4-(2-bromothiophen-3-yl)carbonyl-1H-imidazole .

  • Radical reactions :

    • Photochemical bromination at the methylene position under UV light .

Stability and Tautomerism

  • Tautomeric equilibrium : The imidazole ring exists in two tautomeric forms, with substituents influencing the ratio (e.g., electron-withdrawing groups favor 1,4-tautomer) .

  • Thermal stability : Decomposition above 250°C, confirmed by

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole?

The synthesis typically involves multi-step reactions, such as condensation of substituted thiophene precursors with imidazole derivatives. For example, bromothiophene intermediates can undergo nucleophilic substitution or cross-coupling reactions with imidazole-containing moieties. Reaction conditions (e.g., solvent, catalyst) are critical: describes similar syntheses using catalysts like CuI and solvents such as DMF under reflux. Optimizing stoichiometry and purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key methods include:

  • 1H/13C NMR : To identify substituent positions and confirm the bromothiophene-imidazole linkage. For example, aromatic protons in the thiophene ring (δ 6.5–7.5 ppm) and imidazole protons (δ 7.0–8.0 ppm) should be observed .
  • IR Spectroscopy : To detect functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
  • Mass Spectrometry (MS) : For molecular ion peak verification and fragmentation pattern analysis .

Q. How can X-ray crystallography aid in structural elucidation?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Programs like SHELXL ( ) are used for refinement. For example, reports monoclinic crystal parameters (space group P21/c, β = 95.1°) for a similar imidazole derivative, highlighting the importance of crystallographic data in confirming stereochemistry .

Advanced Research Questions

Q. How can synthetic yields be improved for the bromothiophene-imidazole coupling step?

Low yields may arise from steric hindrance or side reactions. Methodological adjustments include:

  • Catalyst Screening : Testing Pd/Cu-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMSO) to enhance reactivity .
  • Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts) require cross-validation:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. Table 1: Representative Reaction Conditions from Literature

StepCatalyst/SolventTemperature/TimeYield (%)Reference
Bromothiophene couplingCuI, DMF80°C, 12 h45–60
Imidazole alkylationK₂CO₃, AcetonitrileReflux, 6 h70–85

Q. Table 2: Key Crystallographic Parameters ()

ParameterValue
Space groupP21/c
a (Å)7.9717
b (Å)16.4327
c (Å)14.3560
β (°)95.133
V (ų)1873.0

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